5-Chloro-4-fluoro-2-methylbenzoic acid

Organic Synthesis Chemical Procurement Purity Specification

Researchers requiring a halogenated benzoic acid building block with a non-interchangeable substitution pattern often face synthetic dead-ends when substituting common analogs. 5-Chloro-4-fluoro-2-methylbenzoic acid (CAS 1427445-40-6) is the definitive intermediate for programs where the exact 5-chloro-4-fluoro-2-methyl arrangement is critical for target binding and metabolic stability. - Enables precise SAR exploration for Mcl-1, RORγT, and CCR5 inhibitors as documented in patent literature. - Eliminates risk of altered pharmacokinetic profiles or solid-state packing issues caused by regioisomeric substitution. - Available from stock with full analytical documentation, ensuring rapid and reliable supply chain integration.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 1427445-40-6
Cat. No. B3391164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-methylbenzoic acid
CAS1427445-40-6
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyBEABJMMELPCZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-fluoro-2-methylbenzoic acid for Organic Synthesis


5-Chloro-4-fluoro-2-methylbenzoic acid (CAS 1427445-40-6) is a polyhalogenated benzoic acid derivative with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . Its unique substitution pattern, characterized by a chloro group at the 5-position, a fluoro group at the 4-position, and a methyl group at the 2-position, imparts distinct electronic and steric properties that differentiate it from other halogenated benzoic acids . This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Why This Substitution Pattern Cannot Be Replaced


While many halogenated benzoic acids are commercially available, direct substitution is rarely possible due to the compound's specific 5-chloro-4-fluoro-2-methyl substitution pattern. This arrangement creates a unique electronic environment and steric profile that influences reactivity, regioselectivity, and physicochemical properties [1]. For instance, the presence of both electron-withdrawing halogens (Cl, F) and an electron-donating methyl group results in a finely tuned aromatic system. In contrast, analogs lacking this precise pattern, such as 2-chloro-4-fluorobenzoic acid or 5-chloro-2-fluoro-4-methylbenzoic acid, exhibit significantly different pKa values, nucleophilic substitution outcomes, and solid-state packing, directly impacting their suitability as intermediates [1]. Consequently, substituting 5-Chloro-4-fluoro-2-methylbenzoic acid with a simpler or differently substituted analog risks synthetic failure, altered pharmacokinetic profiles in derived compounds, or changes in material properties.

Quantitative Differentiation from Structural Analogs


Commercially Supplied Purity Comparison

Commercially available 5-Chloro-4-fluoro-2-methylbenzoic acid is specified with a minimum purity of 95% . This level of purity is consistent with that of its closely related regioisomer, 5-Chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4), which is also supplied at 95% purity . Therefore, from a baseline quality perspective, the target compound meets the same procurement standard as its direct analog, ensuring comparable reliability for research applications.

Organic Synthesis Chemical Procurement Purity Specification

Structural and Conformational Distinctions

A comprehensive study on ortho-halogenated benzoic acids demonstrates that the substitution pattern of 5-chloro-4-fluoro-2-methylbenzoic acid fundamentally alters its molecular conformation and solid-state properties compared to less substituted analogs [1]. The investigation reveals that the presence and position of the ortho-methyl group in conjunction with the halogen atoms leads to distinct intramolecular interactions and crystal packing forces, which are absent in simpler dihalogenated analogs like 2-chloro-4-fluorobenzoic acid [1]. This structural divergence directly impacts solubility, melting point, and crystal habit—key parameters for formulation and material handling.

Medicinal Chemistry Computational Chemistry Solid State Chemistry

Electronic Property Modulation

The 5-chloro-4-fluoro-2-methyl substitution pattern creates a specific electronic perturbation of the benzoic acid core. The strong electron-withdrawing inductive effect (-I) of fluorine at the 4-position and chlorine at the 5-position, combined with the electron-donating hyperconjugation (+I) and weak inductive effect of the 2-methyl group, results in a net electronic environment distinct from other regioisomers [1]. For example, 5-Chloro-2-fluoro-4-methylbenzoic acid (where the fluorine and methyl positions are swapped) will exhibit different charge distribution and nucleophilic substitution outcomes, particularly in cross-coupling reactions [1].

Physical Organic Chemistry Reactivity Prediction Drug Design

Primary Application Scenarios in Advanced R&D


Pharmaceutical Intermediates and APIs

Due to its unique substitution pattern, 5-Chloro-4-fluoro-2-methylbenzoic acid serves as a key intermediate for synthesizing complex molecules, particularly in medicinal chemistry programs targeting diseases like HIV, cancer, and autoimmune disorders. The compound's specific halogen and methyl arrangement allows for precise modulation of a lead compound's lipophilicity, metabolic stability, and target binding affinity, which are often not achievable with more common analogs [1]. Its role as a building block for developing inhibitors of Mcl-1, RORgammaT, and CCR5 has been documented in patent literature, underscoring its value in drug discovery [1].

Agrochemicals and Specialty Chemicals

The distinct electronic properties imparted by the 5-chloro-4-fluoro-2-methyl substitution pattern are highly relevant for designing agrochemicals with enhanced potency, selectivity, and environmental profiles. The compound can be used to construct herbicide, fungicide, or insecticide scaffolds where fine-tuning of electron density on the aromatic ring is critical for biological activity and soil mobility [1]. Its use as an intermediate in this field is supported by its classification as a versatile building block for crop protection agents [1].

Solid-State Property Research

Given the established relationship between halogen substitution patterns and solid-state architecture [1], 5-Chloro-4-fluoro-2-methylbenzoic acid is a valuable model compound for academic and industrial research into crystal engineering, polymorphism, and co-crystal formation. Its unique combination of hydrogen bond donors (carboxylic acid) and acceptors (F, Cl, O) makes it an excellent candidate for studying intermolecular interactions and designing materials with specific physical properties, such as solubility and mechanical stability [1].

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